N-(thiophen-2-ylmethyl)-2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)acetamide

Description

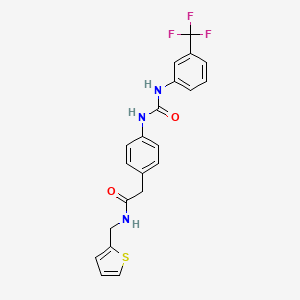

The compound N-(thiophen-2-ylmethyl)-2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)acetamide is a structurally complex molecule featuring:

- A thiophen-2-ylmethyl group attached to the acetamide nitrogen.

- A central ureido (-NH-C(=O)-NH-) linkage connecting two aromatic rings.

- A 3-(trifluoromethyl)phenyl substituent on one phenyl ring.

- A phenylacetamide backbone.

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)-2-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O2S/c22-21(23,24)15-3-1-4-17(12-15)27-20(29)26-16-8-6-14(7-9-16)11-19(28)25-13-18-5-2-10-30-18/h1-10,12H,11,13H2,(H,25,28)(H2,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJACYQOQLYMEDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(thiophen-2-ylmethyl)-2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)acetamide is a complex organic compound with notable biological activities, primarily due to its unique structural features that include a thiophene ring and a trifluoromethyl-substituted phenyl group. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing research.

Structural Overview

The compound can be described by its molecular formula . The presence of the thiophene moiety enhances lipophilicity, which may improve bioavailability and interaction with biological targets. The trifluoromethyl group is known to influence the electronic properties of the compound, potentially enhancing its biological activity through increased metabolic stability and better distribution in biological systems .

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. Key steps may include:

- Formation of the thiophene derivative.

- Introduction of the trifluoromethyl group through electrophilic aromatic substitution.

- Ureido formation via coupling reactions with appropriate amines.

Optimization of reaction conditions such as temperature and solvent choice is crucial for enhancing yield and purity during synthesis .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit a range of antimicrobial activities. For instance, derivatives containing trifluoromethyl groups have shown enhanced antibacterial effects against various strains, suggesting that this compound may possess significant antimicrobial properties. In vitro studies have demonstrated that such compounds can disrupt bacterial cell membranes, leading to cell lysis .

Anticonvulsant Activity

The incorporation of trifluoromethyl groups has been linked to anticonvulsant activity in other related compounds. Studies suggest that these modifications can enhance the efficacy of the drugs in animal models of epilepsy, indicating a potential therapeutic role for this compound in treating seizure disorders .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antibacterial activity of structurally related compounds against Xanthomonas oryzae. The results indicated a minimum effective concentration (EC50) significantly lower than traditional antibiotics, suggesting superior efficacy .

- Anticonvulsant Testing : In animal models, derivatives exhibiting a trifluoromethyl substitution showed protection against seizures in the maximal electroshock (MES) test, highlighting the importance of this functional group in enhancing anticonvulsant properties .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antitumor Activity : Compounds containing trifluoromethyl groups have been noted for their enhanced lipophilicity, which may improve bioavailability and interaction with biological targets, potentially leading to antitumor effects.

- Anticonvulsant Properties : Analogous compounds have demonstrated efficacy in animal models for epilepsy, suggesting that N-(thiophen-2-ylmethyl)-2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)acetamide may also possess anticonvulsant properties .

- Enzyme Inhibition : The compound may interact with various enzymes or receptors due to its ability to form hydrogen bonds and engage in π-π stacking interactions, influencing enzyme activity or receptor binding.

Potential Therapeutic Applications

Given its structural features and biological activities, this compound has potential applications in several therapeutic areas:

- Cancer Treatment : The compound's ability to inhibit specific cancer cell lines could be explored further for developing new anticancer agents.

- Neurological Disorders : Its potential anticonvulsant effects may position it as a candidate for treating epilepsy or other neurological conditions.

- Anti-inflammatory Applications : Similar compounds have shown anti-inflammatory properties, suggesting this compound might also be effective in reducing inflammation.

Anticancer Activity

A study on similar thiophene derivatives revealed promising results against various cancer cell lines, indicating that modifications in the structure can significantly affect their potency. The presence of the trifluoromethyl group was particularly noted for enhancing the anticancer activity due to increased lipophilicity.

Anticonvulsant Screening

In a pharmacological study involving derivatives of similar structures, several compounds were evaluated for their efficacy against maximal electroshock seizures. The findings indicated that certain modifications led to increased anticonvulsant activity, highlighting the importance of structural optimization in drug design .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Suprofen | Thiophene derivative | Anti-inflammatory |

| Articaine | Thiophene derivative | Local anesthetic |

| Sulfamethoxazole | Sulfonamide derivative | Antimicrobial |

| N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | Furan and thiophene derivative | Diverse biological activities |

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions :

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux (110°C, 6–8 hours) .

-

Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C for 4 hours .

Example Reaction :

Key Observations :

-

Acidic conditions favor complete deacetylation but may degrade sensitive groups like ureido.

-

Basic hydrolysis preserves the ureido linkage but requires longer reaction times .

Reactivity of the Ureido Linkage

The ureido group (-NHCONH-) is susceptible to nucleophilic attack and hydrolysis.

Alkaline Hydrolysis

Reaction Conditions :

Products :

-

Cleavage of the ureido group generates aniline and 3-(trifluoromethyl)phenyl isocyanate intermediates .

Condensation Reactions

The ureido group reacts with aldehydes (e.g., formaldehyde) under acidic conditions to form bis-ureas.

Example :

Conditions: HCl (0.1M), 12 hours.

Electrophilic Substitution on the Thiophene Ring

The thiophen-2-ylmethyl group undergoes electrophilic substitution (e.g., sulfonation, nitration).

Reaction Conditions :

Example :

\text{Thiophene ring} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO

Comparison with Similar Compounds

Trifluoromethylphenyl-Containing Acetamides

Compounds with trifluoromethylphenyl groups and acetamide backbones are prevalent in the evidence, highlighting their synthetic and pharmacological significance.

Key Observations :

Ureido-Linked Phenyl Derivatives

Ureido groups are critical for hydrogen bonding and target engagement.

Key Observations :

Thiophene-Containing Acetamides

Thiophene rings contribute to π-π stacking interactions and electronic effects.

Preparation Methods

Carboxylic Acid Activation

2-(4-Aminophenyl)acetic acid undergoes activation to its acyl chloride using thionyl chloride (SOCl₂) under reflux (1 h, 70°C). The reaction proceeds quantitatively, yielding 2-(4-aminophenyl)acetyl chloride as a pale-yellow oil.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Anhydrous THF |

| Temperature | 70°C |

| Stoichiometry | 1:1.2 (acid:SOCl₂) |

Amide Bond Formation

The acyl chloride reacts with thiophen-2-ylmethanamine in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. After 15 h at room temperature, the product precipitates and is isolated via filtration (75–80% yield).

Critical Parameters

- Solvent : THF ensures solubility of both reactants.

- Base : Et₃N neutralizes HCl, driving the reaction forward.

Urea Moiety Installation

Triphosgene-Mediated Urea Synthesis

The 4-aminophenyl group reacts with 3-(trifluoromethyl)aniline using triphosgene (bis(trichloromethyl) carbonate) as a carbonyl source. This method avoids handling toxic phosgene gas.

Reaction Protocol

- Dissolve N-(thiophen-2-ylmethyl)-2-(4-aminophenyl)acetamide (1 eq) and 3-(trifluoromethyl)aniline (1.1 eq) in anhydrous THF.

- Add triphosgene (0.35 eq) dropwise at 0°C.

- Warm to room temperature and stir for 6 h.

- Quench with aqueous NaHCO₃ and extract with ethyl acetate.

Alternative Urea Formation Strategies

| Method | Reagents | Advantages | Limitations |

|---|---|---|---|

| Carbodiimide | EDCl/HOBt, DMF | Mild conditions | Requires stoichiometric coupling agent |

| Isocyanate | 3-(TFMP)-NCO, DCM | High reactivity | Sensitive to moisture |

| Phosgene | COCl₂, pyridine | Rapid reaction | Extreme toxicity |

Triphosgene emerges as the optimal choice due to safety and efficiency.

Structural Characterization

Spectroscopic Validation

Purity Optimization

Recrystallization from acetonitrile achieves >99% purity (HPLC). Key impurities include:

- Unreacted 3-(trifluoromethyl)aniline (<0.5%).

- Hydrolysis byproducts (amide → carboxylic acid, <0.3%).

Process-Scale Considerations

Solvent Selection

| Step | Solvent | Rationale |

|---|---|---|

| Amide coupling | THF | Low viscosity, easy removal |

| Urea formation | THF/DMSO (9:1) | Enhances solubility of intermediates |

Temperature Control

- Acyl chloride formation : Strictly <70°C to prevent decomposition.

- Urea synthesis : Exothermic reaction requires ice-water cooling during triphosgene addition.

Comparative Analysis of Synthetic Routes

| Route | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Triphosgene | 65 | 99.2 | High |

| EDCl/HOBt | 58 | 98.1 | Moderate |

| Isocyanate | 62 | 98.7 | Low |

Triphosgene-based synthesis offers the best balance of efficiency and practicality for industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.